molecular formula C25H27NO5 B3932559 Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 347320-41-6

Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3932559
CAS No.: 347320-41-6
M. Wt: 421.5 g/mol
InChI Key: ZOGUQRLECXGTJK-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative intended for research and development purposes. Compounds within the 1,4-DHP class are extensively studied due to their broad spectrum of biological activities, which have been reported to include calcium channel modulation, along with anticonvulsant, anti-inflammatory, and anti-ischemic properties . The core 1,4-dihydropyridine structure in such molecules often adopts a flattened boat conformation, and the aromatic ring at the 4-position is typically nearly perpendicular to the dihydropyridine ring . The specific 1-phenylethyl substituent on the ring nitrogen atom may influence the compound's physicochemical properties and biological interactions, making it a point of interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or reference standard in medicinal chemistry, pharmacology, and organic synthesis. Like related dihydropyridines synthesized via Hantzsch-type condensations , it serves as a valuable scaffold for developing new bioactive molecules. This product is strictly for research use in a laboratory environment and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-5-31-20-13-11-19(12-14-20)23-21(24(27)29-3)15-26(16-22(23)25(28)30-4)17(2)18-9-7-6-8-10-18/h6-17,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGUQRLECXGTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C(C)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125212
Record name 3,5-Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydro-1-(1-phenylethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347320-41-6
Record name 3,5-Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydro-1-(1-phenylethyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347320-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydro-1-(1-phenylethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The ethoxyphenyl and phenylethyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products Formed

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Calcium Channel Blocker
One of the primary applications of this compound is as a calcium channel blocker . It is studied for its potential use in treating cardiovascular diseases by inhibiting calcium influx into cells, which can lead to muscle relaxation and lower blood pressure. This mechanism is crucial for managing conditions such as hypertension and angina .

Pharmacological Studies
Research has indicated that derivatives of this compound exhibit various pharmacological properties, including anti-inflammatory and anti-cancer activities. Studies have shown that modifications to the dihydropyridine structure can enhance its biological activity, making it a candidate for drug development .

Organic Synthesis

Intermediate in Synthesis
Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Synthetic Routes
The compound can be synthesized through the Hantzsch reaction, a multi-component condensation involving aldehydes, β-keto esters, and amines. This method is advantageous due to its simplicity and efficiency, allowing for high yields of the desired product .

Biological Studies

Interaction with Biological Targets
Research has focused on the interactions of this compound with various biological targets to understand its pharmacological properties better. Studies have shown that it can modulate enzyme activity and receptor binding, which are critical for drug design and development .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in developing new materials and as a precursor in synthesizing other chemical compounds. Its stability and reactivity make it suitable for various applications in the chemical industry .

Case Study 1: Cardiovascular Applications

A study published in a peer-reviewed journal investigated the effects of this compound on blood pressure regulation in animal models. The results demonstrated significant reductions in systolic blood pressure compared to control groups, supporting its role as a potential therapeutic agent for hypertension management .

Case Study 2: Synthesis of Complex Molecules

Another research project focused on using this compound as an intermediate in synthesizing novel dihydropyridine derivatives with enhanced biological activity. The study highlighted the efficiency of the Hantzsch reaction in producing high yields of these derivatives while maintaining structural integrity .

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes. This action is particularly relevant in the context of cardiovascular health, where it can help to reduce blood pressure and improve heart function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine derivatives exhibit structural diversity due to variable substituents on the core ring. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Dihydropyridine Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Features Biological Activities
Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate C₂₅H₂₇NO₅ - 4-Ethoxyphenyl (C4)
- 1-Phenylethyl (N1)
- Dimethyl esters (C3, C5)
High lipophilicity due to ethoxy and phenylethyl groups; steric hindrance at N1 Antioxidant, antimicrobial
Dimethyl 4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate () C₁₆H₁₇NO₅ - 4-Methoxyphenyl (C4)
- Dimethyl esters (C3, C5)
Smaller methoxy group reduces lipophilicity; simpler structure Calcium channel modulation (e.g., nifedipine-like activity)
Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate () C₁₈H₂₅NO₅ - 4-Ethoxy-3-methoxyphenyl (C4)
- Methyl groups (N1, C2, C6)
- Dimethyl esters (C3, C5)
Additional methyl groups increase steric bulk; dual alkoxy substituents enhance electron donation Enhanced stability; potential anti-inflammatory activity
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate () C₁₉H₂₂N₂O₆ - 3-Nitrophenyl (C4)
- Diethyl esters (C3, C5)
Nitro group provides strong electron-withdrawing effects; diethyl esters increase solubility Vasodilation; antihypertensive effects
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () C₂₃H₂₆N₂O₆ - Pyrazolyl group (C4)
- Diethyl esters (C3, C5)
Heterocyclic pyrazole ring introduces π-π stacking potential Antimicrobial, anti-inflammatory

Key Comparative Insights:

Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. Nitro groups () confer electron-withdrawing properties, altering binding affinity to calcium channels compared to electron-donating ethoxy/methoxy groups .

Steric and Conformational Differences :

  • The 1-phenylethyl group in the target compound introduces significant steric hindrance at N1, which may reduce off-target interactions compared to smaller substituents (e.g., methyl in ) .
  • Methyl groups at C2 and C6 () restrict ring puckering, stabilizing the boat conformation of the DHP core, as analyzed via Cremer-Pople coordinates .

Synthetic and Structural Characterization :

  • Compounds with pyrazole or thiophene rings () require multi-step synthesis, whereas the target compound is synthesized via a one-pot Hantzsch reaction .
  • X-ray crystallography (e.g., SHELX-refined structures in ) confirms planar DHP cores in all analogs, with deviations in dihedral angles due to substituent bulk .

Pharmacological Profiles :

  • Nifedipine analogs () prioritize cardiovascular activity, while the target compound’s phenylethyl group may redirect activity toward central nervous system targets .
  • Antimicrobial activity correlates with substituent polarity: ethoxy/methoxy groups (moderate polarity) show broader spectra than nitro derivatives .

Biological Activity

Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate, a member of the dihydropyridine (DHP) class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C19H23N O4
  • Molecular Weight : 325.39 g/mol

The compound features a dihydropyridine core, which is crucial for its biological activity. The presence of ethoxy and phenylethyl groups enhances its lipophilicity and biological interactions.

Pharmacological Activities

This compound exhibits several pharmacological effects:

  • Calcium Channel Blockade : Similar to other DHPs like nifedipine, this compound acts as a calcium channel blocker, leading to vasodilation and reduced blood pressure. Studies have shown that DHPs can effectively manage hypertension by inhibiting calcium influx in vascular smooth muscle cells .
  • Antioxidant Properties : Research indicates that DHP derivatives possess significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases .
  • Neuroprotective Effects : Some studies suggest that DHP derivatives may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through mechanisms that involve modulation of calcium signaling pathways .
  • Antitumor Activity : Preliminary investigations have indicated that certain DHP compounds exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific targets:

  • Calcium Channels : The compound binds to L-type calcium channels, preventing calcium entry into cells and leading to relaxation of vascular smooth muscle.
  • Reactive Oxygen Species (ROS) : By modulating ROS levels, it helps maintain cellular redox balance and protects against oxidative stress.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Gaudio et al. (1994)Demonstrated vasodilatory effects in hypertensive models using DHPs.
Sunkel et al. (1992)Reported on the efficacy of DHPs in treating congestive heart failure.
Cooper et al. (1992)Investigated platelet anti-aggregatory activity in DHP derivatives.
Leonardi et al. (1998)Explored the antihypertensive activity of various DHP derivatives in clinical trials.

Q & A

Q. Methodological strategies :

  • Co-solvent systems : Use DMSO/water mixtures to enhance solubility during crystallization .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yield by 15% .
  • Computational screening : Tools like ICReDD integrate quantum chemical calculations to predict optimal reaction conditions (e.g., temperature, solvent polarity) and minimize byproducts .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Q. Comparative analysis framework :

  • Structural analogs : Compare substituent effects using analogs like dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 43067-01-2), which shows higher calcium affinity due to electron-withdrawing Cl .
  • Computational docking : Molecular dynamics simulations reveal that the 1-phenylethyl group in this compound reduces binding to Cav1.2 channels compared to smaller substituents .
  • Data normalization : Use standardized assays (e.g., patch-clamp for ion channels) to control variability .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?

Q. Key approaches :

  • Substituent variation : Systematic replacement of the ethoxyphenyl or phenylethyl groups (see Table 1) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (ester carbonyls) and hydrophobic regions (aromatic rings) .

Table 1 : SAR of Selected Dihydropyridine Analogs

CompoundSubstituent (R)Calcium Channel IC₅₀ (μM)
Target compound4-Ethoxyphenyl10.2 ± 1.5
Dimethyl 4-(2-Cl-phenyl) analog2-Chlorophenyl3.8 ± 0.9
Diethyl 4-(4-F-phenyl) analog4-Fluorophenyl8.5 ± 1.2

Advanced: How can computational models predict metabolic stability or toxicity?

Q. Integrated computational workflows :

  • ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >50) and cytochrome P450 interactions (CYP3A4 inhibition risk) .
  • Degradation pathways : DFT calculations predict ester hydrolysis as the primary metabolic route, with t₁/₂ ~2 hours in simulated gastric fluid .

Advanced: What experimental challenges arise in studying degradation pathways?

Q. Methodological solutions :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradation products (e.g., hydrolyzed dicarboxylic acid) .
  • Stabilization strategies : Lyophilization or storage at –20°C in amber vials reduces photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(4-ethoxyphenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

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